molecular formula C7H8O B1366966 4-(Prop-2-yn-1-yloxy)but-1-yne CAS No. 75405-46-8

4-(Prop-2-yn-1-yloxy)but-1-yne

Cat. No.: B1366966
CAS No.: 75405-46-8
M. Wt: 108.14 g/mol
InChI Key: GJZAKRZEYYCBNX-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yloxy)but-1-yne is a chemical compound that belongs to the alkyne family. It has the molecular formula C7H8O and is known for its potential therapeutic and industrial applications. This compound is characterized by the presence of both an alkyne and an ether functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Prop-2-yn-1-yloxy)but-1-yne can be synthesized through several methods. One common approach involves the copper-catalyzed addition of formaldehyde to acetylene, which is a by-product of the industrial synthesis of but-2-yne-1,4-diol . Another method includes the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide (NaOH) .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as copper, and specific reaction conditions, such as temperature and pressure, are crucial to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-yn-1-yloxy)but-1-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes.

    Substitution: The ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

4-(Prop-2-yn-1-yloxy)but-1-yne has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yloxy)but-1-yne involves its interaction with molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. This property is exploited in bioconjugation and labeling studies. Additionally, the compound’s reactivity with nucleophiles and electrophiles allows it to modify biomolecules and influence biological pathways.

Comparison with Similar Compounds

4-(Prop-2-yn-1-yloxy)but-1-yne can be compared with other similar compounds, such as:

    1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: This compound also contains an alkyne and ether group but has a different aromatic structure.

    4-(Prop-2-yn-1-yloxy)benzonitrile: Similar in structure but contains a nitrile group instead of a butyne chain.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a methoxy group in place of the butyne chain.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

4-prop-2-ynoxybut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-3-5-7-8-6-4-2/h1-2H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZAKRZEYYCBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452869
Record name 4-[(Prop-2-yn-1-yl)oxy]but-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75405-46-8
Record name 4-[(Prop-2-yn-1-yl)oxy]but-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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